Acetyl 2-(phenoxymethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl 2-(phenoxymethyl)benzoate is an organic compound with a complex structure that includes an acetyl group, a phenoxymethyl group, and a benzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl 2-(phenoxymethyl)benzoate typically involves the esterification of 2-(phenoxymethyl)benzoic acid with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
Acetyl 2-(phenoxymethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: The major product is 2-(phenoxymethyl)benzoic acid.
Reduction: The major product is 2-(phenoxymethyl)benzyl alcohol.
Substitution: Depending on the nucleophile, various substituted benzoates can be formed.
Scientific Research Applications
Acetyl 2-(phenoxymethyl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Acetyl 2-(phenoxymethyl)benzoate involves its interaction with specific molecular targets. The acetyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The phenoxymethyl group can interact with hydrophobic pockets in proteins, influencing their activity and function. The benzoate moiety can participate in hydrogen bonding and π-π interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Similar Compounds
Benzyl benzoate: Similar structure but lacks the acetyl group.
Phenyl benzoate: Similar structure but lacks the phenoxymethyl group.
Acetyl benzoate: Similar structure but lacks the phenoxymethyl group.
Uniqueness
Acetyl 2-(phenoxymethyl)benzoate is unique due to the presence of both the acetyl and phenoxymethyl groups, which confer distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar counterparts.
Properties
Molecular Formula |
C16H14O4 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
acetyl 2-(phenoxymethyl)benzoate |
InChI |
InChI=1S/C16H14O4/c1-12(17)20-16(18)15-10-6-5-7-13(15)11-19-14-8-3-2-4-9-14/h2-10H,11H2,1H3 |
InChI Key |
ZQWQWAHMGAVGFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)C1=CC=CC=C1COC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.